4-Piperazin-1-ylbutan-1-ol

Description

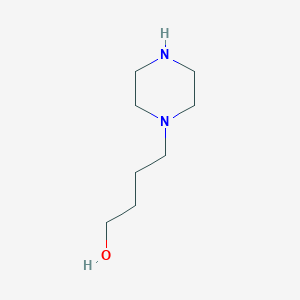

4-Piperazin-1-ylbutan-1-ol is a piperazine derivative featuring a four-carbon butanol chain with a hydroxyl group at the terminal position and a piperazine ring at the 1-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and flexibility from the butyl chain. Piperazine derivatives are widely explored in medicinal chemistry for their ability to interact with biological targets such as neurotransmitter receptors, enzymes, and ion channels .

Properties

IUPAC Name |

4-piperazin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVLCNTVAXFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406447 | |

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-92-7 | |

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Piperazine Derivatives and Butanol Intermediates

One approach to synthesizing 4-piperazin-1-ylbutan-1-ol involves starting from 4-(1H-indol-3-yl)butanoic acid derivatives, which are converted through several steps into piperazine-substituted butanol compounds. This method includes:

- Conversion of 4-(1H-indol-3-yl)butanoic acid to methyl esters or acid chlorides.

- Reaction with piperazine or protected piperazine derivatives to form piperazine amides or carbamates.

- Reduction of amide or keto intermediates using lithium aluminum hydride (LiAlH4) to yield the corresponding piperazinylbutanol.

For example, the reduction of 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole with LiAlH4 gave a 52% yield of the target piperazinylbutanol, which was improved to 67% with the addition of aluminum chloride. However, the overall yield starting from the acid was about 20%, indicating the need for more efficient routes.

Use of Protected Piperazines

To improve selectivity and yields, protected piperazines such as ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate were employed. These protected intermediates reacted with activated esters or carbonates of the butanoic acid derivatives to form protected piperazinylbutanol compounds, which were then deprotected under acidic or basic conditions to yield the free this compound.

Multi-Step Alkylation and Reduction Strategies

Another synthetic strategy involves multi-step alkylation of piperazine or piperidine derivatives with haloalkyl alcohols or esters, followed by reduction and functional group transformations:

- Alkylation of piperazine with 4-bromobutyronitrile to form nitrile intermediates.

- Reduction of nitriles to amines using LiAlH4.

- Subsequent acylation, guanylation, or other functionalizations to modify the piperazine ring or side chain.

This approach was demonstrated in the synthesis of related piperazinyl compounds, where the butanol moiety was introduced via reduction of ester or nitrile intermediates.

Alternative Preparation via Amino-Butanol Intermediates

Patented methods for related compounds such as 4-isopropylamino-1-butanol provide insights into preparation conditions that could be adapted for this compound:

- Starting from halo-substituted butanol derivatives (e.g., 4-bromo-1-acetoxyl butane).

- Nucleophilic substitution with piperazine or amine nucleophiles.

- Hydrolysis and purification steps under mild conditions (0–50 °C) using solvents like dichloromethane, acetonitrile, or ethanol.

- Use of acid or base catalysis to facilitate hydrolysis and improve yield and purity.

These methods emphasize mild reaction conditions, environmentally friendly solvents, and scalable processes suitable for industrial production.

| Methodology | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid derivative to piperazine amide + reduction | Acid → ester/chloride → piperazine amide → LiAlH4 reduction | LiAlH4, AlCl3 additive improves yield | ~20-67 | Multi-step, moderate yield, complex workup |

| Protected piperazine coupling | Activated ester + protected piperazine → deprotection | Ethyl/tert-butyl piperazine carboxylates, acid/base hydrolysis | Moderate | Improved selectivity, requires protection steps |

| Alkylation of piperazine + reduction | Piperazine + 4-bromobutyronitrile → nitrile → LiAlH4 reduction | K2CO3, acetonitrile, LiAlH4 | Variable | Multi-step, versatile for derivatives |

| Haloalkyl butanol substitution (patented) | 4-bromo-1-acetoxyl butane + amine → hydrolysis | Solvents: DCM, MeCN, EtOH; temp 0–50 °C; acid/base catalysis | High | Mild, scalable, environmentally friendly |

- The reduction step using lithium aluminum hydride is critical but can have variable yields depending on the substrate and additives used.

- Protection of the piperazine nitrogen atoms improves reaction selectivity and product purity but adds synthetic complexity.

- Hydrolysis and deprotection steps require careful control of pH and temperature to avoid side reactions.

- Alternative synthetic routes using haloalkyl intermediates and nucleophilic substitution offer milder conditions and better scalability.

- The choice of solvent and reaction temperature significantly affects the reaction rate and product yield.

- Industrially viable methods prioritize cost-effective reagents, mild conditions, and environmentally benign solvents.

The preparation of this compound involves multi-step synthetic routes primarily based on functionalization of butanol or butanoic acid derivatives with piperazine. Key methods include amide formation followed by reduction, use of protected piperazines to improve selectivity, and alkylation-reduction sequences. Recent patented methods highlight the importance of mild, scalable, and environmentally friendly conditions, which are crucial for industrial applications. Optimization of reduction and hydrolysis steps remains a focus to improve overall yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-ylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The piperazine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-piperazin-1-ylbutanal.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Piperazin-1-ylbutan-1-ol has been investigated for its potential therapeutic properties. It is particularly noted for its role in drug development, especially in the context of enzyme inhibition and receptor binding. Studies have shown that derivatives of piperazine can inhibit human acetylcholinesterase, suggesting potential applications in treating neurological disorders .

The compound has been studied for its biological activity, particularly its interaction with various enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, which can modulate enzymatic pathways. This interaction is crucial for understanding its potential in pharmacological applications .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it valuable in creating diverse chemical entities.

Case Study 1: Enzyme Inhibition

A study focused on piperazine derivatives demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This property highlights its potential use in developing drugs for metabolic disorders .

Case Study 2: Neuroimaging Applications

Research has indicated that compounds similar to this compound can be utilized as radioligands for positron emission tomography (PET) imaging of dopamine D3 receptors. This application underscores the compound's relevance in neuroscience research.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Mechanism of Action

The mechanism of action of 4-Piperazin-1-ylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical profiles of piperazine derivatives are heavily influenced by substituents on the piperazine ring and the attached alkyl/aryl chains. Below is a comparative analysis of 4-Piperazin-1-ylbutan-1-ol and key analogs:

Table 1: Key Structural Features of this compound and Analogs

Physicochemical Properties

- Solubility : The hydroxyl group in this compound improves water solubility compared to analogs like MK69 (ketone-containing), which is more lipophilic. However, sulfonic acid derivatives (e.g., ) exhibit far greater solubility due to ionization .

- Lipophilicity (logP): The unmodified butanol chain in this compound likely results in a logP value intermediate between polar sulfonic acid derivatives and lipophilic aryl/heteroaryl-substituted analogs (e.g., MK69) .

- Reactivity : The hydroxyl group is less reactive than the thiol (-SH) in ’s compound, making this compound more stable under physiological conditions but less suited for covalent bonding strategies .

Biological Activity

4-Piperazin-1-ylbutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a butanol chain. Its structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and other molecular targets. It is suggested that this compound may act as an inhibitor of certain enzymes or receptors, similar to other piperazine derivatives.

Key Mechanisms:

- Inhibition of Nucleoside Transporters: Analogues of this compound have been shown to selectively inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions .

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, a series of 6-substituted derivatives were synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antibacterial and antifungal properties. Studies have demonstrated that certain piperazine derivatives can effectively inhibit the growth of pathogenic microorganisms .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

Inhibitory Activity Summary

The following table summarizes the inhibitory activities (IC50 values) of selected piperazine derivatives against various biological targets:

| Compound | Target Enzyme/Pathway | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 26 | Tyrosinase (AbTYR) | 0.18 | Competitive Inhibitor |

| Compound X | Nucleoside Transporter (ENTs) | Varies | Irreversible Inhibitor |

| Compound Y | Antimicrobial Activity | Varies | Antifungal/Bactericidal |

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 4-Piperazin-1-ylbutan-1-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperazine derivatives with halogenated butanol precursors under alkaline conditions (e.g., K₂CO₃ or Et₃N) can yield the target compound. Temperature control (40–60°C) and solvent selection (e.g., DMF or acetonitrile) are critical for minimizing side reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization achieves >85% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperazine ring structure (δ ~2.5–3.5 ppm for N-CH₂ groups) and hydroxyl group (δ ~1.5–2.0 ppm).

- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak (e.g., m/z 173.1 [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- pH : Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions due to hydroxyl group protonation/deprotonation.

- Temperature : Storage at 4°C in buffered solutions (pH 6–7) minimizes decomposition (<5% loss over 30 days) .

Q. What are the common side reactions during derivatization of this compound, and how can they be mitigated?

- Methodological Answer :

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Implement a three-step validation:

Inter-laboratory replication : Share protocols with collaborators to test under identical conditions.

In-process monitoring : Use TLC or inline IR to track reaction progress.

Statistical analysis : Calculate relative standard deviation (RSD) for yields across ≥3 batches .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). Use orthogonal methods:

- Radioligand binding : Compare 5-HT₁A/σ receptor affinities using [³H]-8-OH-DPAT and [³H]-DTG.

- Functional assays : Measure cAMP inhibition (for GPCR activity) in HEK293 cells. Cross-validate with computational docking (e.g., AutoDock Vina) to identify binding poses .

Q. What experimental designs are optimal for studying environmental impacts on this compound’s bioactivity?

- Methodological Answer : Apply a factorial design (pH × temperature × ionic strength):

- Variables : pH (4, 7, 10), temperature (25°C, 37°C), and NaCl concentration (0.1 M, 0.5 M).

- Response metrics : IC₅₀ in enzyme inhibition assays (e.g., acetylcholinesterase).

- Analysis : ANOVA with post-hoc Tukey tests identifies significant interactions .

Q. Which computational strategies predict the metabolic pathways of 4-Piperazin-1-ylbutan-1-yl derivatives?

- Methodological Answer :

- In silico tools : Use GLORYx for phase I metabolism prediction and SwissADME for bioavailability.

- MD simulations : GROMACS models hydroxyl group interactions with CYP450 enzymes (e.g., CYP3A4).

- Validation : Compare with in vitro microsomal stability data (rat/human liver microsomes) .

Q. How can researchers develop HPLC methods to separate this compound from structurally similar impurities?

- Methodological Answer : Optimize parameters systematically:

| Parameter | Optimal Range |

|---|---|

| Column | C18, 5 µm, 250 mm |

| Mobile Phase | 60:40 H₂O (0.1% TFA):ACN |

| Flow Rate | 1.0 mL/min |

| Detection | UV 220 nm |

Q. What strategies address low solubility of this compound in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.